Acetanilide, 2-iodo-2',4',6'-trichloro-

Description

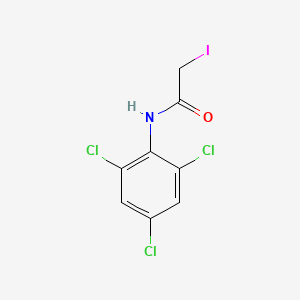

"Acetanilide, 2-iodo-2',4',6'-trichloro-" is a halogenated derivative of acetanilide (N-phenylacetamide), characterized by iodine substitution at the ortho position (2-) of the benzene ring and chlorine atoms at the 2', 4', and 6' positions. This compound is part of a broader class of acetanilide derivatives, which are historically significant in pharmaceuticals and organic synthesis .

Properties

CAS No. |

73623-40-2 |

|---|---|

Molecular Formula |

C8H5Cl3INO |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

2-iodo-N-(2,4,6-trichlorophenyl)acetamide |

InChI |

InChI=1S/C8H5Cl3INO/c9-4-1-5(10)8(6(11)2-4)13-7(14)3-12/h1-2H,3H2,(H,13,14) |

InChI Key |

CWWJWKDGBATLOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=O)CI)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-iodo-2’,4’,6’-trichloro- typically involves the iodination and chlorination of acetanilide. The process begins with the preparation of acetanilide by reacting aniline with acetic anhydride. The resulting acetanilide is then subjected to iodination using iodine and a suitable oxidizing agent, followed by chlorination using chlorine gas or a chlorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-iodo-2’,4’,6’-trichloro- undergoes various chemical reactions, including:

Substitution Reactions: The iodine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetanilide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Acetanilide, 2-iodo-2’,4’,6’-trichloro- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetanilide, 2-iodo-2’,4’,6’-trichloro- involves its interaction with specific molecular targets and pathways. The iodine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares "Acetanilide, 2-iodo-2',4',6'-trichloro-" with structurally related acetanilide derivatives, focusing on substituent effects, solubility, metabolic behavior, and functional applications.

Structural and Electronic Comparisons

- Acetanilide (N-phenylacetamide) : The parent compound lacks halogen substituents. Its simplicity allows for rapid metabolism to aniline derivatives, which are associated with toxicity .

- Paracetamol (4'-hydroxyacetanilide) : Features a hydroxyl group at the para position, enhancing polarity and bitterness compared to acetanilide .

- Phenacetin (4'-ethoxyacetanilide) : Substitution with an ethoxy group increases lipophilicity, historically linked to analgesic properties but later withdrawn due to nephrotoxicity .

- 2-Morpholino-2',4',6'-trichloroacetanilide: Replaces iodine with a morpholino group, introducing hydrogen-bonding capacity and altering steric effects .

Key Structural Differences :

- Halogenation: The iodine and trichloro substituents in the target compound increase molecular weight (estimated ~400 g/mol) and polarizability compared to non-halogenated analogs like acetanilide (135.17 g/mol) .

Solubility and Physical Properties

Solubility in crystalline organic compounds is influenced by molecular weight, lattice structure, and solvent interactions .

Analysis :

- The target compound’s low predicted water solubility (<0.1 g/100 mL) arises from increased halogen-induced hydrophobicity and molecular weight. This contrasts with paracetamol’s higher solubility due to its hydroxyl group .

Metabolic and Toxicological Profiles

- Acetanilide: Metabolized to aniline (toxic) and N-acetyl-p-aminophenol (non-toxic) via deacetylation and hydroxylation .

- Paracetamol: Directly hydroxylated to N-acetyl-p-benzoquinone imine (toxic at high doses) .

- 2-Iodo-2',4',6'-trichloro- : Chlorine substituents likely slow metabolism by steric hindrance, while iodine’s size may alter enzyme binding. Toxicity risks could resemble historical acetanilide derivatives but require empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.